N-(1-Benzoyl-1,2,3,4-tetrahydro-6-quinolinyl)-4-bromobenzamide
N-(1-Benzoyl-1,2,3,4-tetrahydro-6-quinolinyl)-4-bromobenzamide
Brand Name:
Vulcanchem
CAS No.:
369402-64-2
VCID:
VC0395728
InChI:
InChI=1S/C23H19BrN2O2/c24-19-10-8-16(9-11-19)22(27)25-20-12-13-21-18(15-20)7-4-14-26(21)23(28)17-5-2-1-3-6-17/h1-3,5-6,8-13,15H,4,7,14H2,(H,25,27)
SMILES:
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br)N(C1)C(=O)C4=CC=CC=C4
Molecular Formula:
C23H19BrN2O2
Molecular Weight:
435.3g/mol
N-(1-Benzoyl-1,2,3,4-tetrahydro-6-quinolinyl)-4-bromobenzamide
CAS No.: 369402-64-2
Main Products
VCID: VC0395728
Molecular Formula: C23H19BrN2O2
Molecular Weight: 435.3g/mol
CAS No. | 369402-64-2 |
---|---|
Product Name | N-(1-Benzoyl-1,2,3,4-tetrahydro-6-quinolinyl)-4-bromobenzamide |
Molecular Formula | C23H19BrN2O2 |
Molecular Weight | 435.3g/mol |
IUPAC Name | N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-4-bromobenzamide |
Standard InChI | InChI=1S/C23H19BrN2O2/c24-19-10-8-16(9-11-19)22(27)25-20-12-13-21-18(15-20)7-4-14-26(21)23(28)17-5-2-1-3-6-17/h1-3,5-6,8-13,15H,4,7,14H2,(H,25,27) |
Standard InChIKey | WYHWCIDWQLKPAH-UHFFFAOYSA-N |
SMILES | C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br)N(C1)C(=O)C4=CC=CC=C4 |
Canonical SMILES | C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br)N(C1)C(=O)C4=CC=CC=C4 |
PubChem Compound | 1046638 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume